7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol
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Overview
Description
7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been extensively studied for their diverse biological activities . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets through different mechanisms . The exact interaction of “7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one” with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to be involved in a wide range of biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with chloromethylating agents under controlled conditions to introduce the chloromethyl group at the 7-position .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyrazolopyrimidine ring system.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further explored for their biological activities .
Scientific Research Applications
7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazolopyrimidine core and are studied for their biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness
7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
7-(chloromethyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-5-2-7-10-8(13)3-6(4-9)12(7)11-5/h2-3H,4H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAAEXBBYPJJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=C1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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